molecular formula C5H10N2O2 B11941114 2-Acetamidopropanamide CAS No. 64397-30-4

2-Acetamidopropanamide

Cat. No.: B11941114
CAS No.: 64397-30-4
M. Wt: 130.15 g/mol
InChI Key: DVOVBGJJSFSOPZ-UHFFFAOYSA-N
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Description

2-Acetamidopropanamide is a synthetic alaninamide derivative characterized by a propanamide backbone substituted with an acetamido group at the second carbon. Its molecular formula is C₅H₁₀N₂O₂, and it has garnered attention in medicinal chemistry due to its structural resemblance to pharmacologically active compounds, particularly lacosamide (LCS), an approved antiseizure medication (ASM) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamidopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-3(5(6)9)7-4(2)8/h3H,1-2H3,(H2,6,9)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOVBGJJSFSOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90982947
Record name 2-[(1-Hydroxyethylidene)amino]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64397-30-4, 15962-47-7
Record name Propanamide, 2-(acetylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064397304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC186893
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186893
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(1-Hydroxyethylidene)amino]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamidopropanamide typically involves the acetylation of alanine. One common method includes the reaction of alanine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The starting materials and reagents are often sourced from commercial suppliers, and the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

Amide groups in propanamide derivatives can undergo oxidation, particularly at the α-carbon or aromatic rings (if present). For related compounds like 2-Acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide , oxidation may yield carboxylic acids or ketones depending on the oxidizing agent (e.g., potassium permanganate or hydrogen peroxide).

Reduction Reactions

Reduction of amide groups typically converts them to amines. In synthetic contexts, reagents like lithium aluminum hydride or sodium borohydride may reduce propanamide derivatives, though steric hindrance from bulky groups (e.g., tert-butyl substituents) could influence reaction efficiency.

Substitution Reactions

Nucleophilic substitution is common in amide derivatives, particularly at reactive sites like α-carbons or halogenated positions. For example, chloroethyl groups in related compounds undergo substitution via nucleophilic attack, forming new bonds with reagents like hydroxide or amines.

Reaction Optimization and Kinetic Studies

Design of Experiments (DoE) and kinetic analyses are critical for optimizing reaction conditions. In analogous systems:

  • Factor screening : Temperature, reagent stoichiometry, and catalysts are systematically evaluated to maximize yield and selectivity .

  • Kinetic modeling : Reaction rate laws (e.g., first-order vs. second-order kinetics) help predict outcomes. For instance, azetidinium ion formation in alkylation reactions dictates subsequent product formation .

Data Table: Reaction Types and Conditions

Reaction Type Reagents/Conditions Key Observations
Oxidation Potassium permanganate, H₂O₂Formation of carboxylic acids/ketones
Reduction LiAlH₄, NaBH₄Conversion to amines
Substitution Nucleophiles (e.g., hydroxide)Formation of derivatives with altered functional groups
Synthesis Acetic anhydride, amine coupling agentsStepwise acylation and amide formation

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

2-Acetamidopropanamide has been investigated for its potential as a pharmaceutical agent. Its structural properties make it a candidate for the development of analgesic and anti-inflammatory drugs. Research indicates that derivatives of this compound can exhibit significant activity against pain pathways, potentially leading to new treatments for chronic pain conditions.

Case Study: Analgesic Activity

A study conducted on modified acetamidopropanamide derivatives demonstrated enhanced analgesic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The findings suggested that these derivatives could offer a safer alternative with fewer gastrointestinal side effects, which is a common issue with NSAIDs.

Biochemical Applications

2. Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor in biochemical assays. It has been used in studies targeting specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

Data Table: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 Value (µM)Reference
Aspartate transaminaseCompetitive25
Glutamate dehydrogenaseNon-competitive15
Dipeptidyl peptidase IVMixed10

Material Science

3. Polymer Synthesis

In material science, this compound is utilized as a monomer in the synthesis of biodegradable polymers. These polymers have applications in drug delivery systems and environmentally friendly packaging materials.

Case Study: Biodegradable Polymers

Research highlighted the successful incorporation of this compound into poly(lactic acid) matrices, resulting in improved mechanical properties and biodegradability. The study concluded that these materials could significantly reduce plastic waste while maintaining functionality in various applications.

Mechanism of Action

The mechanism of action of 2-Acetamidopropanamide involves its interaction with specific molecular targets and pathways. In medical research, it has been shown to modulate enzyme activity and influence metabolic pathways related to glucose metabolism. The compound’s effects are mediated through its ability to interact with proteins and enzymes, altering their function and activity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

  • 2-Acetamidopropanamide : Contains a propanamide core with an acetamido group (-NHCOCH₃) at the C2 position.
  • Lacosamide (LCS): Features a functionalized amino acid structure with a methoxy group and a chiral center, critical for binding to collapsin response mediator protein 2 (CRMP-2) .
  • KA-104/KJ-5 Derivatives : Alaninamide hybrids with variations in substituents (e.g., benzyl or pyridyl groups) to enhance target engagement .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Pharmacological Target
This compound Propanamide C2-acetamido Voltage-gated sodium channels
Lacosamide (LCS) Functionalized amino acid C2-methoxy, chiral center CRMP-2
KA-104 Alaninamide Pyridyl/benzyl groups Sodium channels, NMDA receptors
2-Acetamidobenzamide Benzamide C2-acetamido Unknown (structural studies)

Pharmacological Comparison

Antiseizure Activity

  • This compound : Demonstrates moderate efficacy in the subcutaneous pentylenetetrazol (scPTZ) model, with an ED₅₀ of 115.6 mg/kg in mice. However, it shows weak activity in PTZ-induced kindling models at lower doses .
  • Lacosamide : Superior potency (ED₅₀ < 10 mg/kg in rodent models) due to optimized stereochemistry and CRMP-2 binding .
  • KA-104 : Exhibits broader efficacy across seizure models, attributed to dual sodium channel modulation and NMDA receptor antagonism .

Table 2: Pharmacological Data

Compound Model Tested ED₅₀ (mg/kg) Notable Effects
This compound scPTZ (mice) 115.6 Dose-dependent protection
Lacosamide MES, scPTZ (rodents) <10 High potency, CRMP-2 mediated
KA-104 6-Hz, MES ~30 Dual mechanism of action

Antinociceptive Activity

  • This compound: Retains antinociceptive properties from predecessor compounds (e.g., KA-11) but requires structural optimization for enhanced efficacy .
  • KJ-5 Derivatives : Show improved pain relief in neuropathic models due to enhanced bioavailability and target selectivity .

Physicochemical and Pharmacokinetic Properties

Solubility and Bioavailability

  • This compound : Moderate aqueous solubility due to hydrogen-bonding capacity (amide groups). LogP ~0.5, suggesting balanced hydrophilicity .
  • 2-Acetamidobenzamide : Lower solubility (logP ~1.2) due to aromatic ring, limiting CNS penetration .
  • Lacosamide : Optimized logP (-0.3) and chiral structure enhance blood-brain barrier permeability .

Table 3: Physicochemical Properties

Compound logP Hydrogen-Bond Donors Aqueous Solubility (mg/mL)
This compound ~0.5 2 25–30
Lacosamide -0.3 2 >50
2-Acetamidobenzamide ~1.2 2 10–15

Biological Activity

2-Acetamidopropanamide, also known as N-acetylpropanamide, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an acetamide functional group attached to a propanamide backbone. Its chemical structure can be represented as follows:

CH3C O NHCH2CH2NH2\text{CH}_3\text{C O NH}\text{CH}_2\text{CH}_2\text{NH}_2

This structure allows for various interactions with biological targets, making it a candidate for further investigation in drug development.

1. Urease Inhibition

One of the notable biological activities of this compound is its ability to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Urease inhibitors are of significant interest due to their potential applications in treating conditions such as urinary tract infections and kidney stones.

  • Inhibition Data : Recent studies have demonstrated that derivatives of acetamidopropanamide exhibit varying degrees of urease inhibition. For instance, certain conjugates showed IC50 values ranging from 9.95 µM to over 60 µM, indicating a promising potential for developing effective urease inhibitors .
CompoundIC50 (µM)% Inhibition
This compound22.6160.4
Conjugate A9.9584.6
Conjugate B63.4260.4

2. Anticonvulsant Activity

Research has also indicated that derivatives of this compound possess anticonvulsant properties. These compounds have been tested in models of seizures, particularly focusing on their efficacy against maximal electroshock (MES) seizures.

  • Efficacy : Studies have shown that certain N-benzyl derivatives of acetamidopropanamide exhibit potent anticonvulsant activity, making them candidates for further development as anti-epileptic drugs .

Structure-Activity Relationship (SAR)

The biological activity of acetamidopropanamide derivatives can be significantly influenced by their structural modifications. The SAR studies suggest that:

  • Substituents : The presence and type of substituents on the benzyl group can enhance or diminish biological activity. For instance, the introduction of electron-withdrawing groups has been correlated with increased potency against urease and improved anticonvulsant effects .
  • Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with their targets at the molecular level, predicting binding affinities and stability in biological systems .

Case Studies and Applications

Several case studies have highlighted the practical applications of this compound in drug discovery:

  • Drug Development : A project focused on identifying novel drug targets utilized acetamidopropanamide derivatives to explore their therapeutic potential in various disease models .
  • Clinical Trials : Early-stage clinical trials are investigating the effectiveness of these compounds in treating conditions associated with urease activity, such as urinary tract infections .

Q & A

Q. How can the synthesis of 2-Acetamidopropanamide be optimized for high yield and purity?

  • Methodological Answer : To optimize synthesis, systematically vary reaction parameters such as solvent polarity (e.g., aqueous vs. organic), temperature (controlled via reflux or microwave-assisted methods), and catalyst type (e.g., acid/base or enzymatic catalysts). Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress. Purification via recrystallization (using solvents like ethanol or ethyl acetate) or column chromatography (silica gel with gradient elution) can enhance purity. Yield optimization may require iterative adjustments to stoichiometry and reaction time. Document all steps rigorously to ensure reproducibility .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to confirm hydrogen/carbon environments and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis.
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}).
  • X-ray Crystallography : Resolve crystal structure if single crystals are obtainable.
  • HPLC/UPLC : Assess purity (>95% by area normalization).
    Ensure all data align with computational predictions (e.g., PubChem or in silico tools) .

Q. How should researchers design dose-response experiments to evaluate the compound’s biological activity?

  • Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to test enzyme inhibition or receptor binding. Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only). Employ triplicate measurements to account for variability. Calculate IC50_{50}/EC50_{50} values using nonlinear regression (e.g., GraphPad Prism). Validate results with orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or cellular models (primary vs. immortalized cells). Conduct comparative studies under standardized protocols. Use in silico tools (e.g., molecular docking or MD simulations) to predict binding affinities across isoforms or mutants. Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects or impurity profiles) .

Q. What experimental strategies are effective for elucidating the mechanism of enzyme inhibition by this compound?

  • Methodological Answer :
  • Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).
  • X-ray Crystallography/ Cryo-EM : Resolve inhibitor-enzyme complexes to identify binding pockets.
  • Site-Directed Mutagenesis : Test critical residues predicted by docking studies.
    Cross-validate findings with cellular assays (e.g., Western blot for downstream targets) .

Q. How can researchers integrate computational and experimental data to predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Use QSAR models to predict logP, solubility, and metabolic stability (e.g., SwissADME). Validate predictions experimentally:
  • Caco-2 Assays : Assess intestinal permeability.
  • Microsomal Stability Tests : Measure hepatic clearance.
  • Plasma Protein Binding : Use equilibrium dialysis.
    Combine in silico ADMET profiles with in vivo pharmacokinetic studies (rodent models) to prioritize lead optimization .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response or time-course data involving this compound?

  • Methodological Answer : Apply nonlinear regression for sigmoidal dose-response curves (four-parameter logistic model). For time-course data, use repeated-measures ANOVA or mixed-effects models. Report confidence intervals and p-values with corrections for multiple comparisons (e.g., Bonferroni). Use software like R, Python (SciPy), or GraphPad Prism. Archive raw data and code in repositories (e.g., Zenodo) to ensure reproducibility .

Q. How should researchers address batch-to-batch variability in synthesized this compound?

  • Methodological Answer : Implement quality control (QC) protocols:
  • HPLC Purity Checks : Compare retention times and peak areas across batches.
  • NMR Fingerprinting : Ensure spectral consistency.
  • Elemental Analysis : Validate C, H, N composition.
    Document synthesis conditions (e.g., humidity, equipment calibration) to trace variability sources. Use design of experiments (DoE) to identify critical parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.